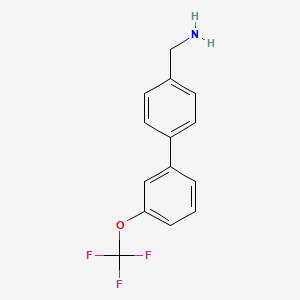
C-(3'-Trifluoromethoxybiphenyl-4-yl)-methylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of biphenyl, which is a type of organic compound containing two benzene rings connected by a carbon-carbon bond . It also contains a trifluoromethyl group, which is a functional group in organic chemistry consisting of three fluorine atoms attached to a carbon atom .
Synthesis Analysis
While specific synthesis methods for this compound were not found, there are general methods for synthesizing similar compounds. For example, diaryl-substituted anthracene derivatives containing 3-(trifluoromethyl)phenyl groups have been synthesized and characterized .
Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple functional groups and aromatic rings. Unfortunately, specific structural information for this compound was not found .
Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex and varied, depending on the specific conditions and reactants used. One possible reaction could involve the trifluoromethyl group, which is known to participate in various types of chemical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, compounds with similar structures have been found to possess high thermal stability and proper frontier-energy levels, making them suitable as host materials for blue organic light-emitting diodes .
Applications De Recherche Scientifique
Methylamine in Biological Systems
Methylamine, a simpler analog of the compound , has been studied extensively in biological contexts. Research has shown that methylamine can react covalently with proteins such as the third component of human complement (C3), leading to significant biological effects. These reactions involve the formation of a thiolester bond, which plays a crucial role in the activation and functioning of complement proteins. For example, treatment of C3 with methylamine leads to a loss of hemolytic function and the exposure of a thiol group, indicating a stoichiometric and covalent interaction with the protein. Such insights could provide a foundation for understanding the potential biological interactions of more complex methylamines like C-(3'-Trifluoromethoxybiphenyl-4-yl)-methylamine (Tack et al., 1980).
Photocatalysis and Environmental Applications
The photocatalytic activities of materials such as g-C3N4, which can be synthesized by directly heating melamine, have been explored for environmental applications. These materials show promise in degrading organic pollutants like methyl orange dye, indicating their potential in water purification and environmental remediation. The enhanced photocatalytic activity observed with Ag loading suggests that modifications to the basic structure can significantly improve performance. Such studies could inform the development of new materials incorporating complex methylamines for environmental applications (Yan, Li, & Zou, 2009).
Synthesis of Complex Organic Compounds
Research into the synthesis of complex organic compounds, such as (4-fluoroalkyl-1-alkyl-1H-pyrazol-3-yl)methylamines, highlights the importance of methylamines in medicinal chemistry and drug discovery. These compounds, obtained through key fluorination steps, serve as valuable building blocks in the synthesis of potential therapeutic agents. The methodologies developed for their synthesis, involving commonly available materials, underscore the versatility and importance of methylamine derivatives in organic synthesis (Ivonin et al., 2015).
Marine Methanol and Methylamine Metabolism
Stable-isotope probing studies have implicated Methylophaga spp. and novel Gammaproteobacteria in the metabolism of methanol and methylamine in marine environments. These microorganisms play a significant role in global warming, seawater ecology, and atmospheric chemistry by consuming one-carbon compounds. The identification of these organisms and their metabolic pathways provides crucial insights into marine biogeochemical cycles and the global carbon cycle (Neufeld et al., 2007).
Catalytic Reactions Utilizing CO2
Innovative catalytic reactions have been developed to use CO2 as a C1 feedstock for the synthesis of N-methylamines, demonstrating the potential for utilizing CO2 in the synthesis of valuable chemical compounds. This approach, which involves simple zinc catalysts, highlights the potential for converting CO2 into useful products, contributing to sustainable chemical synthesis and carbon recycling efforts (Jacquet et al., 2013).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[4-[3-(trifluoromethoxy)phenyl]phenyl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO/c15-14(16,17)19-13-3-1-2-12(8-13)11-6-4-10(9-18)5-7-11/h1-8H,9,18H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUPKXLCHTBSWLJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC=C(C=C2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
C-(3'-Trifluoromethoxybiphenyl-4-yl)-methylamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-[(2-methylprop-2-en-1-yl)oxy]benzoate](/img/structure/B1399628.png)
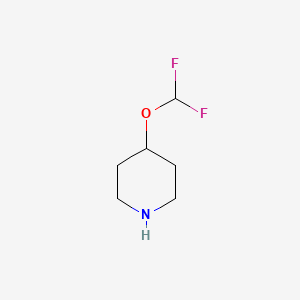

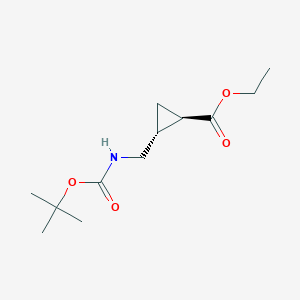
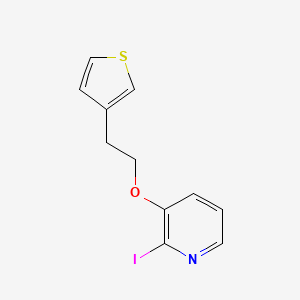

![5-Chloro-1,3-dihydrobenzo[de]isochromene-6-carbonitrile](/img/structure/B1399640.png)
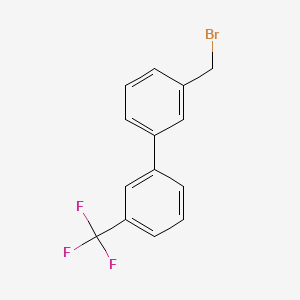
![Dibenzyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-amine](/img/structure/B1399642.png)

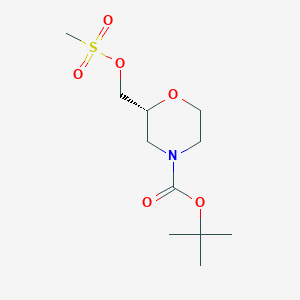

![tert-Butyl ((6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate](/img/structure/B1399649.png)
